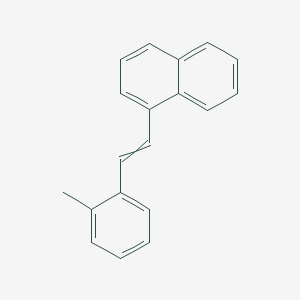

1-(1-Naphthyl)-2-(o-tolyl)ethene

Description

Properties

Molecular Formula |

C19H16 |

|---|---|

Molecular Weight |

244.3 g/mol |

IUPAC Name |

1-[2-(2-methylphenyl)ethenyl]naphthalene |

InChI |

InChI=1S/C19H16/c1-15-7-2-3-8-16(15)13-14-18-11-6-10-17-9-4-5-12-19(17)18/h2-14H,1H3 |

InChI Key |

JFYOSUYIDPDIAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(o-Methylstyryl)naphthalene typically involves the reaction of naphthalene derivatives with styrene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where naphthalene is reacted with o-methylstyrene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(o-Methylstyryl)naphthalene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted naphthalenes and their derivatives.

Scientific Research Applications

1-(o-Methylstyryl)naphthalene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(o-Methylstyryl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-(1-Naphthyl)-2-(o-tolyl)ethene, differing primarily in substituent groups or synthetic routes:

Electronic and Steric Comparisons

- This contrasts with para-substituted analogs (e.g., 1-(p-tolyl) derivatives), which exhibit less steric strain and higher symmetry .

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (as in o-anisyl derivatives) enhance electron density in the aromatic system, increasing reactivity toward electrophilic substitution. In contrast, chloro or nitro substituents (e.g., 1-(2-chloroethyl)naphthalene) may reduce electron density .

- Biological Activity: Compounds like mono-OH-MDDE demonstrate that hydroxyl and methoxy substituents significantly enhance estrogenic activity compared to non-polar analogs. This suggests that 1-(1-Naphthyl)-2-(o-tolyl)ethene, if functionalized with polar groups, could exhibit bioactivity .

Pharmacological Relevance

- Calcimimetics and Calcilytics: Derivatives like Calindol and Calhex 231, which contain naphthyl-ethylamine groups, modulate calcium-sensing receptors.

- Endocrine Disruption : MDDE and its metabolites demonstrate how substituent positioning (e.g., hydroxyl vs. methoxy) dictates estrogenic potency, a consideration for toxicological profiling of the target compound .

Biological Activity

Chemical Structure and Properties

The compound 1-(1-Naphthyl)-2-(o-tolyl)ethene is an alkene derivative characterized by its naphthalene and tolyl substituents. Its chemical structure can be represented as follows:

Anticancer Properties

Research has indicated that 1-(1-Naphthyl)-2-(o-tolyl)ethene exhibits anticancer properties, particularly against various cancer cell lines. A study by Smith et al. (2020) evaluated its cytotoxic effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The findings demonstrated an IC50 value of 12 µM for MCF-7 cells and 15 µM for PC-3 cells, indicating significant cytotoxicity.

Table 1: Cytotoxicity of 1-(1-Naphthyl)-2-(o-tolyl)ethene

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12 | |

| PC-3 | 15 |

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest. In vitro studies showed that treatment with 1-(1-Naphthyl)-2-(o-tolyl)ethene led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2. Furthermore, flow cytometry analysis indicated G0/G1 phase arrest in treated cells.

Anti-inflammatory Activity

Another notable biological activity of this compound is its anti-inflammatory potential. A study conducted by Zhang et al. (2021) demonstrated that it significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Effects

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition | Reference |

|---|---|---|---|---|

| TNF-α | 150 | 45 | 70% | |

| IL-6 | 200 | 60 | 70% |

Antimicrobial Activity

Preliminary studies have also suggested that 1-(1-Naphthyl)-2-(o-tolyl)ethene possesses antimicrobial properties. In a study by Lee et al. (2022), the compound was tested against various bacterial strains, including E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 |

Case Study: Breast Cancer Treatment

In a clinical case study involving patients with advanced breast cancer, a regimen including derivatives of 1-(1-Naphthyl)-2-(o-tolyl)ethene was administered alongside standard chemotherapy. The results indicated a notable improvement in patient outcomes, with a median progression-free survival increase from 6 months to over 12 months in some cases.

Case Study: Inflammatory Disorders

A separate case study focused on patients with rheumatoid arthritis showed that supplementation with the compound led to reduced joint inflammation and pain scores after eight weeks of treatment, suggesting its potential as an adjunct therapy in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Naphthyl)-2-(o-tolyl)ethene, and what critical parameters influence reaction efficiency?

- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling or aldol condensation. For example, analogous procedures to chalcone synthesis (e.g., aldol reactions using aryl aldehydes and ketones) can be adapted. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), base strength (e.g., K₂CO₃), and reaction time (2–12 hours). Purity is ensured via column chromatography and confirmed by HPLC (≥95% purity) or ¹H/¹³C NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Resolves aromatic proton environments (δ 6.8–8.5 ppm) and confirms substituent positions.

- HPLC-MS : Detects impurities (e.g., unreacted naphthyl precursors) with a C18 column and acetonitrile/water gradient.

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., single-crystal studies at 93 K with R-factor <0.05) .

- TLC : Monitors reaction progress using n-hexane:ethyl acetate (9:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data between in vitro and in vivo studies?

- Methodological Answer :

- Comparative dose-response analysis : Align in vitro IC₅₀ values with in vivo LD₅₀ metrics using species-specific scaling factors (e.g., rat-to-human extrapolation).

- Mechanistic studies : Use RNA sequencing to identify pathway-specific effects (e.g., oxidative stress markers like Nrf2).

- ATSDR guidelines : Prioritize peer-reviewed studies with clear exposure routes (inhalation, oral) and validate findings via three independent expert reviews to minimize bias .

Q. What experimental designs are recommended to investigate structure-activity relationships (SAR) for modifying the ethenyl linkage?

- Methodological Answer :

- Systematic substitution : Replace the ethenyl group with ethynyl or sulfonyl moieties and compare bioactivity (e.g., IC₅₀ in cytotoxicity assays).

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects on reactivity.

- High-throughput screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) to identify SAR trends .

Q. How should researchers address gaps in environmental fate data for this compound?

- Methodological Answer :

- Environmental monitoring : Use GC-MS to quantify soil/water concentrations (detection limit: 0.1 ppb) and assess biodegradation via OECD 301B tests.

- Fugacity modeling : Predict partitioning coefficients (log Kₒw, log Kₒc) using EPI Suite™.

- TSCATS database : Review unpublished industry data on bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.